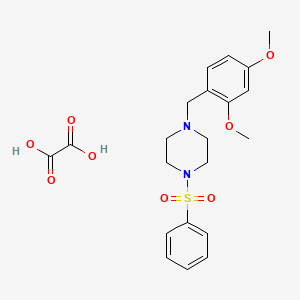![molecular formula C16H13N5O4 B5549618 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549618.png)
7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Although specific synthesis details of this exact compound are not available in the literature, related compounds provide insights. For instance, the synthesis of related purine derivatives typically involves intricate organic reactions and precise control of reaction conditions. These processes often yield solid compounds characterized by various spectroscopic methods such as NMR, IR, and mass spectrometry (A. Gobouri, 2020).
Molecular Structure Analysis
Chemical Reactions and Properties
Physical Properties Analysis
The physical properties of compounds in this class are often determined through spectral analysis. Techniques like FT-IR, FT-Raman, and UV-Vis absorption spectroscopy provide detailed information on the physical characteristics, including molecular geometry and stability (A. Prabakaran, S. Muthu, 2014).
Chemical Properties Analysis
The chemical properties, such as electronic structure, are studied through methods like DFT and TD-DFT. These analyses reveal important aspects like excitation energies, absorption wavelength, HOMO and LUMO energies, and other molecular properties like electrostatic potential and Fukui function (A. Prabakaran, S. Muthu, 2014).
Scientific Research Applications
Synthesis and Evaluation for Antioxidant Activity
A study by Mangasuli et al. (2019) developed a microwave-assisted protocol for synthesizing coumarin-purine hybrids, closely related to 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. These compounds were evaluated for their antioxidant activity, demonstrating potential applications in combating oxidative stress-related conditions (Mangasuli, Hosamani, & Managutti, 2019).
Potential Psychotropic Properties
Chłoń-Rzepa et al. (2013) explored derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds similar to the queried chemical, for their potential as psychotropic agents. The study highlighted their potential in treating conditions like depression and anxiety (Chłoń-Rzepa et al., 2013).
Molecular Structure Analysis
Research by Latosińska et al. (2014) on methylxanthines, structurally related to the chemical , provided insights into their molecular structures and interactions. This study can guide the understanding of the structural properties and potential applications of 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in pharmaceutical development (Latosińska et al., 2014).
Metal Complexes for Molecular Recognition
Research by Sinha et al. (2015) involved the creation of metal complexes using derivatives of purine, which could be related to the queried chemical. These complexes are important for understanding metal-mediated base pairing, potentially useful in molecular recognition and biochemistry (Sinha, Hepp, Kösters, & Müller, 2015).
Electrochemical Applications
Karlsson et al. (2012) studied isoindole-4,7-dione (IID) derivatives for their redox potentials, which are relevant for the development of cathode materials in batteries. This research indicates potential electrochemical applications for compounds like 7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Karlsson, Jämstorp, Strømme, & Sjödin, 2012).
properties
IUPAC Name |
7-[(1,3-dioxoisoindol-2-yl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c1-18-12-11(15(24)19(2)16(18)25)20(7-17-12)8-21-13(22)9-5-3-4-6-10(9)14(21)23/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAAOXVOVASKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(1,3-Dioxoisoindol-2-yl)methyl]-1,3-dimethylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5549536.png)

![N-[(2,5-dimethylphenyl)sulfonyl]-2-(1-naphthyl)acetamide](/img/structure/B5549548.png)
![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)
![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)
![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)
![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)
![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)